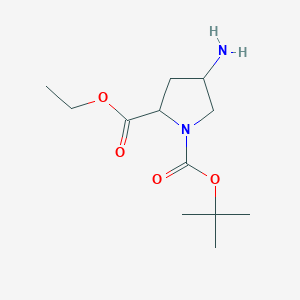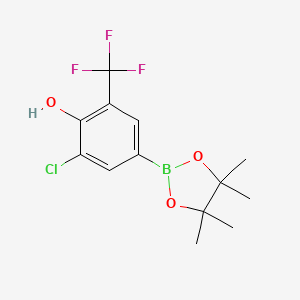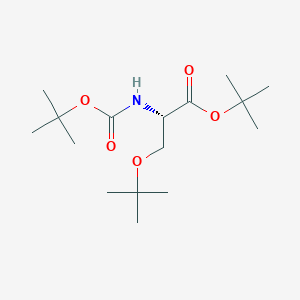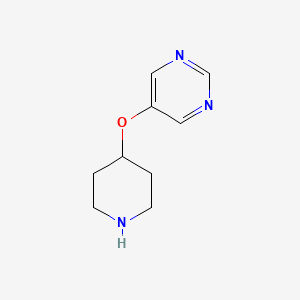
5-(Piperidin-4-yloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with piperidine under basic conditions. For example, 2-chloro-5-(piperidin-4-yloxy)pyrimidine can be synthesized by reacting 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-(Piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form N-oxides.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
科学的研究の応用
5-(Piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 5-(Piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been designed as a covalent inhibitor of the epidermal growth factor receptor (EGFR) T790M/L858R mutants, which are associated with non-small cell lung cancer. The compound binds covalently to the cysteine residue in the active site of the receptor, thereby inhibiting its activity and preventing cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-(Piperidin-4-yloxy)pyrimidine: A closely related compound with similar structural features.
4-(Piperidin-4-yloxy)pyrimidine: Another isomer with the piperidine moiety at a different position on the pyrimidine ring.
Uniqueness
5-(Piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a covalent inhibitor of EGFR mutants sets it apart from other similar compounds, making it a valuable candidate in cancer research and drug development .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-5-11-7-12-6-9/h5-8,10H,1-4H2 |
InChIキー |
NGWFNDWOFSGUOM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


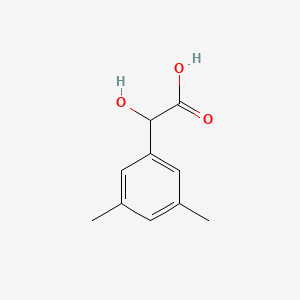

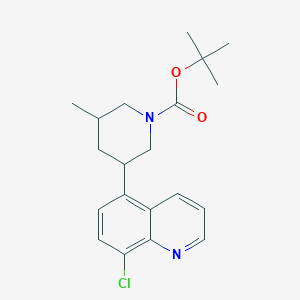
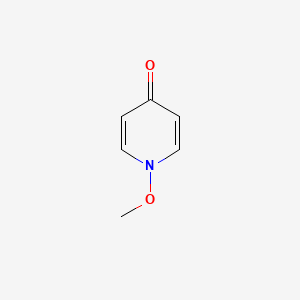
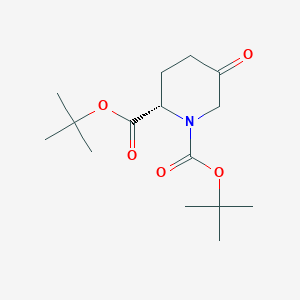
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)



![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
